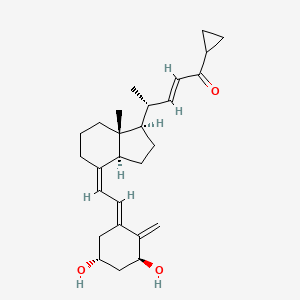

MC 1046

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C27H38O3 |

|---|---|

Poids moléculaire |

410.6 g/mol |

Nom IUPAC |

(E,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7-,21-10+/t17-,22-,23-,24+,26+,27-/m1/s1 |

Clé InChI |

KKDBQSPKXAUHPH-BHFYCHKGSA-N |

SMILES isomérique |

C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C/C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

SMILES canonique |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Neurotrophic Enigma of GPI-1046: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1046, a non-immunosuppressive derivative of the immunophilin ligand FK506, has garnered significant interest for its potent neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of GPI-1046's mechanism of action. It delves into its molecular interactions, downstream signaling effects, and its efficacy in various preclinical models of neurodegeneration. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and presents visual representations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases such as Parkinson's and peripheral nerve damage represent a significant unmet medical need. Small molecule therapeutics that can promote neuronal survival and regeneration are of paramount interest. GPI-1046 emerged as a promising candidate due to its ability to stimulate neurite outgrowth and protect neurons from various insults, without the immunosuppressive side effects associated with its parent compound, FK506. While its neurotrophic effects are well-documented, the precise molecular mechanisms underpinning these actions have been a subject of investigation and some debate. This guide aims to synthesize the available data to provide a clear and detailed picture of GPI-1046's mechanism of action.

Molecular Interaction: The FKBP-12 Binding Controversy

The initial proposed mechanism of action for GPI-1046 centered on its interaction with the FK506-binding protein 12 (FKBP-12), a ubiquitously expressed immunophilin. Binding to FKBP-12 was thought to initiate a cascade of events leading to its neurotrophic effects. However, this has been a point of contention in the scientific literature.

Evidence for FKBP-12 Binding

Several studies have reported that GPI-1046 binds to FKBP-12. This interaction is believed to be crucial for its neurotrophic activity, although it does not lead to the inhibition of calcineurin, the mechanism behind the immunosuppressive effects of FK506.

Conflicting Evidence

Conversely, a number of other research groups have reported negligible or no significant binding of GPI-1046 to FKBP-12. This has led to the hypothesis that the neurotrophic effects of GPI-1046 may be mediated through an FKBP-12-independent mechanism or may involve other, yet to be fully identified, molecular targets.

Neurotrophic and Neuroprotective Effects

Regardless of the precise initial binding partner, GPI-1046 has consistently demonstrated potent neurotrophic and neuroprotective activities across a range of in vitro and in vivo models.

Promotion of Neurite Outgrowth

One of the most striking effects of GPI-1046 is its ability to stimulate neurite outgrowth from various neuronal cell types, including sensory neurons. This effect is observed at picomolar concentrations, suggesting a highly potent mechanism of action.

Neuroprotection in Preclinical Models

GPI-1046 has shown protective effects in rodent models of Parkinson's disease, where it can protect dopaminergic neurons from toxins like MPTP and 6-OHDA.[1] It has also been shown to promote the regeneration of damaged peripheral nerves. However, it is important to note that these regenerative effects were not observed in MPTP-treated primates, suggesting potential species-specific differences in its efficacy.[2][3]

Downstream Signaling Pathways: Unraveling the Complexity

The downstream signaling pathways activated by GPI-1046 that mediate its neurotrophic effects are not yet fully elucidated. However, several potential pathways have been implicated based on its observed biological activities and the known functions of related compounds.

Modulation of Intracellular Calcium

GPI-1046 has been suggested to modulate intracellular calcium levels. Specifically, it may attenuate the release of calcium from the endoplasmic reticulum, a process that can be detrimental to neuronal health when dysregulated.[4]

Activation of Glutathione Synthesis

An important aspect of GPI-1046's neuroprotective mechanism appears to be its ability to increase the levels of glutathione (GSH), a critical endogenous antioxidant.[4] By bolstering the cell's antioxidant defenses, GPI-1046 can mitigate oxidative stress, a common pathological feature of many neurodegenerative diseases.

Potential Involvement of Neurotrophic Factor Signaling

While direct evidence is still emerging, the neurotrophic effects of GPI-1046 are reminiscent of the actions of endogenous neurotrophic factors. It is plausible that GPI-1046 may activate or potentiate the signaling pathways of neurotrophins like brain-derived neurotrophic factor (BDNF) or glial cell line-derived neurotrophic factor (GDNF). These pathways often involve the activation of downstream kinases such as those in the PI3K/Akt and MAPK/ERK pathways, which are critical for neuronal survival and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GPI-1046 in various experimental settings.

| Parameter | Value | Cell/System | Reference |

| Neurite Outgrowth | |||

| EC50 | 58 pM | Chicken Sensory Ganglia | [5] |

| Significant Enhancement | 1 pM | Chicken Sensory Ganglia | [5] |

| FKBP-12 Binding | |||

| Ki (Rotamase Inhibition) | ~7.5 nM | In vitro | [5] |

| In Vivo Efficacy (Rodent Models) | |||

| Dose for Neuroprotection (MPTP model) | 4 mg/kg | Mice | [5] |

| Dose for Nerve Regeneration (Sciatic Nerve Crush) | 3 or 10 mg/kg s.c. daily | Rats | [5] |

Table 1: In Vitro and In Vivo Potency of GPI-1046

| Model | Treatment Paradigm | Key Finding | Reference |

| MPTP-induced Parkinson's Disease (Mice) | Concurrent with MPTP | Doubled the number of spared striatal TH-positive processes compared to vehicle. | [5] |

| 6-OHDA-induced Parkinson's Disease (Rats) | 1 hr, 1 week, or 1 month post-lesion | Pronounced increase in striatal TH-positive fiber density. | [5] |

| Sciatic Nerve Crush (Rats) | Daily from day of crush | Markedly augmented diameter and cross-sectional area of recovering nerve fibers. | [5] |

| MPTP-induced Parkinson's Disease (Primates) | Post-MPTP | No regenerative effects observed. | [2][3] |

Table 2: Summary of Preclinical Efficacy Studies of GPI-1046

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, the following provides an outline of the methodologies used in key studies.

In Vitro Neurite Outgrowth Assay

-

Cell Culture: Dorsal root ganglia are dissected from chick embryos and cultured in a suitable medium.

-

Treatment: GPI-1046 is added to the culture medium at various concentrations (e.g., from 1 pM to 10 nM).

-

Analysis: After a defined incubation period (e.g., 48 hours), neurite outgrowth is quantified. This is often done by measuring the length and number of neurites extending from the ganglia.

In Vivo Rodent Model of Parkinson's Disease (MPTP Model)

-

Animal Model: Mice are treated with the neurotoxin MPTP to induce a Parkinson's-like pathology.

-

Treatment: GPI-1046 is administered via a specific route (e.g., subcutaneous injection) at a defined dose (e.g., 4 mg/kg) either concurrently with or after MPTP administration.

-

Analysis: Following the treatment period, brain tissue is collected and analyzed. Immunohistochemistry for tyrosine hydroxylase (TH) is commonly used to quantify the density of dopaminergic neurons and their fibers in the striatum.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for assessing the neurotrophic effects of GPI-1046.

Caption: Proposed signaling pathways of GPI-1046.

Caption: General experimental workflow for GPI-1046.

Conclusion and Future Directions

GPI-1046 remains a molecule of significant interest due to its potent neurotrophic and neuroprotective effects demonstrated in a variety of preclinical models. While the initial hypothesis of its mechanism of action centered on FKBP-12 binding, conflicting reports suggest a more complex picture that may involve alternative molecular targets or FKBP-12-independent pathways. The downstream effects, including the modulation of intracellular calcium, enhancement of antioxidant defenses through glutathione synthesis, and potential activation of canonical neurotrophic signaling pathways, collectively contribute to its beneficial effects on neuronal health.

Future research should focus on definitively identifying the primary molecular target(s) of GPI-1046 to resolve the current controversy. A deeper understanding of the specific downstream signaling cascades, including the potential involvement of the PI3K/Akt and MAPK/ERK pathways, will be crucial for optimizing its therapeutic potential. Furthermore, the discrepancy in efficacy between rodent and primate models highlights the importance of further investigation into the species-specific aspects of its mechanism of action before its full therapeutic utility can be realized. This detailed understanding will be instrumental for the rational design of next-generation neurotrophic agents and for guiding future clinical development strategies.

References

- 1. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MAPK/ERK2 phosphorylates ERG at serine 283 in leukemic cells and promotes stem cell signatures and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GPI-1046 in Promoting Neuronal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12) that has demonstrated significant neurotrophic properties, including the promotion of neuronal growth and regeneration. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of GPI-1046 in fostering neuronal growth. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides methodologies for the key experiments cited. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of GPI-1046's neuroregenerative potential.

Introduction

The promotion of neuronal growth and regeneration is a critical therapeutic goal for a multitude of neurological disorders, including peripheral nerve injury, spinal cord injury, and neurodegenerative diseases such as Parkinson's disease. GPI-1046, a small molecule immunophilin ligand, has emerged as a promising candidate in this field. Unlike its predecessor FK506 (tacrolimus), GPI-1046 does not exert its effects through the immunosuppressive pathway of calcineurin inhibition[1]. This key characteristic allows for the investigation of its neurotrophic properties independent of immunosuppression, making it a more targeted and potentially safer therapeutic agent for chronic neurological conditions. This guide will delve into the technical details of the research surrounding GPI-1046 and its role in promoting neuronal growth.

Mechanism of Action

GPI-1046 exerts its neurotrophic effects by binding to the immunophilin FKBP-12[2][3]. The binding of GPI-1046 to FKBP-12 is believed to induce a conformational change in the protein, which then initiates a downstream signaling cascade that promotes neuronal survival and neurite outgrowth. A critical aspect of GPI-1046's mechanism is its separation of neurotrophic and immunosuppressive activities. While the FK506-FKBP-12 complex inhibits calcineurin, leading to immunosuppression, GPI-1046's interaction with FKBP-12 does not affect calcineurin activity[1]. The precise downstream signaling pathways are still under investigation, but evidence suggests the involvement of growth factor upregulation and modulation of neuronal signaling cascades.

In Vitro Efficacy: Promotion of Neurite Outgrowth

GPI-1046 has demonstrated potent effects on promoting neurite outgrowth in various in vitro neuronal culture systems.

Quantitative Data on Neurite Outgrowth

| Cell Type | GPI-1046 Concentration | Observed Effect | Reference |

| Chick Dorsal Root Ganglia (DRG) | 1 pM | Significant enhancement of neurite outgrowth | [1] |

| Chick Dorsal Root Ganglia (DRG) | 58 pM | 50% of maximal stimulation of neurite outgrowth | [1] |

| Chick Dorsal Root Ganglia (DRG) | 1-10 nM | Maximal stimulation, comparable to nerve growth factor (NGF) | [1] |

Experimental Protocol: Dorsal Root Ganglion (DRG) Explant Culture for Neurite Outgrowth Assay

This protocol outlines the general steps for assessing the effect of GPI-1046 on neurite outgrowth from DRG explants.

Materials:

-

Embryonic chick or rodent dorsal root ganglia

-

Culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

-

Extracellular matrix (e.g., Matrigel or collagen)

-

GPI-1046 stock solution

-

Culture plates or chamber slides

-

Inverted microscope with imaging capabilities

Procedure:

-

DRG Dissection: Aseptically dissect DRGs from embryos or neonatal animals.

-

Explant Plating: Place individual DRGs onto a thin layer of extracellular matrix in a culture well.

-

Treatment: Add culture medium containing various concentrations of GPI-1046 or vehicle control to the wells.

-

Incubation: Culture the explants at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.

-

Imaging: Capture images of the DRG explants at specified time points using an inverted microscope.

-

Quantification: Measure neurite outgrowth from the explant body. This can be done by measuring the length of the longest neurite, the number of neurites, or the total area covered by neurites using image analysis software like ImageJ.

In Vivo Efficacy: Neuroregeneration and Functional Recovery

GPI-1046 has shown significant promise in promoting nerve regeneration and functional recovery in various animal models of neuronal injury and neurodegeneration.

Sciatic Nerve Crush Injury Model

In a rat model of sciatic nerve crush injury, systemic administration of GPI-1046 promoted both morphological and functional recovery.

| Parameter | Vehicle Control | GPI-1046 (10 mg/kg/day) | Reference |

| Axon Diameter (µm) | ~1.9 | ~2.7 | [1] |

| Myelinated Fiber Area (µm²) | ~4.6 | ~8.9 | [1] |

| Myelination (relative units) | ~3.2 | ~24.3 | [1] |

Animals:

-

Adult male Sprague-Dawley rats

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

-

Surgical Exposure: Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Nerve Crush: Using fine forceps, apply a consistent and controlled crush to the sciatic nerve for a defined duration (e.g., 30 seconds).

-

Treatment: Administer GPI-1046 or vehicle control systemically (e.g., subcutaneous injection) daily for the duration of the study.

-

Functional Assessment: Evaluate motor function recovery at regular intervals using methods such as the sciatic functional index (SFI) calculated from walking track analysis.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the sciatic nerves for morphometric analysis of axon regeneration and myelination.

Parkinson's Disease Models

GPI-1046 has been evaluated in rodent models of Parkinson's disease, where it has demonstrated neuroprotective and neuroregenerative effects on dopaminergic neurons.

| Model | Treatment Paradigm | Outcome Measure | Effect of GPI-1046 | Reference |

| MPTP Mouse Model | Post-lesion treatment | Striatal Tyrosine Hydroxylase (TH) fiber density | 2- to 3-fold increase compared to vehicle | [1] |

| 6-OHDA Rat Model | Post-lesion treatment (1 hr, 1 wk, or 1 mo) | Striatal TH fiber density | Significant increase compared to vehicle | [1] |

| 6-OHDA Rat Model | Post-lesion treatment | Amphetamine-induced rotations | Significant reduction in rotational asymmetry | [1] |

Animals:

-

Adult male Sprague-Dawley or Wistar rats

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra to induce a unilateral lesion of the nigrostriatal dopamine pathway.

-

Treatment: Begin administration of GPI-1046 or vehicle at the desired time point post-lesion (e.g., 1 hour, 7 days, or 28 days).

-

Behavioral Testing: Assess motor deficits using tests such as amphetamine- or apomorphine-induced rotation tests, the cylinder test for limb use asymmetry, or the stepping test.

Signaling Pathways and Visualizations

The precise signaling cascade initiated by GPI-1046 binding to FKBP-12 is an area of active research. The available evidence points towards a calcineurin-independent mechanism that may involve the upregulation of endogenous neurotrophic factors.

Proposed Signaling Pathway of GPI-1046

Caption: Proposed signaling pathway of GPI-1046.

Experimental Workflow for In Vivo Neuroregeneration Study

References

The Rise and Stall of a Neurotrophic Hope: An In-depth Look at GPI-1046

Foreword: This technical guide delves into the discovery, preclinical development, and mechanistic exploration of GPI-1046, a synthetic, non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12). Hailed in the late 1990s and early 2000s as a promising therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease, GPI-1046 demonstrated significant neurotrophic and neuroregenerative properties in a variety of preclinical models. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the foundational science and developmental history of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Discovery and Initial Characterization

GPI-1046, chemically known as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, was developed by Guilford Pharmaceuticals as a small molecule that could be orally administered and cross the blood-brain barrier.[1] It was designed as a non-immunosuppressive analog of the immunosuppressant drug FK506 (tacrolimus). While both compounds bind to FKBP-12, GPI-1046 was engineered to avoid the interaction with calcineurin, the inhibition of which is responsible for the immunosuppressive effects of FK506.[2] This selective activity was intended to harness the neurotrophic properties observed with FKBP-12 ligands without the undesirable side effect of immune suppression.

Binding Affinity and In Vitro Potency

Initial studies confirmed that GPI-1046 binds to FKBP-12 and exhibits potent neurotrophic activity in vitro. A key finding was its ability to stimulate neurite outgrowth from sensory neuronal cultures at picomolar concentrations, with maximal effects comparable to nerve growth factor (NGF).[2]

| Parameter | Value | Assay System | Reference |

| Neurite Outgrowth EC50 | 58 pM | Chicken Sensory Ganglia | [3] |

| Ki for FKBP-12 Rotamase Inhibition | ~7.5 nM | Not Specified | [3] |

| Immunosuppressive Activity | None up to 10 µM | Concanavalin A-stimulated peripheral blood lymphocytes | [2] |

Preclinical Efficacy in Neurodegenerative Models

The therapeutic potential of GPI-1046 was primarily investigated in animal models of Parkinson's disease and peripheral nerve injury. These studies provided compelling evidence for its neuroprotective and neuroregenerative capabilities.

Parkinson's Disease Models

Two main neurotoxin-based rodent models of Parkinson's disease were employed to evaluate GPI-1046: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. In both models, GPI-1046 demonstrated the ability to protect dopaminergic neurons from degeneration and to promote the sprouting of remaining nerve fibers.

| Model | Animal | Treatment Regimen | Key Findings | Reference |

| 6-OHDA Lesioned Rats | Rat | 10 mg/kg s.c. for 5 days, starting 1 hr, 7 days, or 28 days post-lesion | Pronounced increase in striatal TH-positive fiber density; Alleviation of rotational abnormality. | [2][3] |

| MPTP-Treated Mice | Mouse | 4 mg/kg (concurrent) or 20 mg/kg (post-lesion) | Doubled the number of spared striatal TH-positive processes (concurrent); 2- to 3-fold higher striatal innervation densities (post-lesion). | [2] |

Peripheral Nerve Injury Model

In a rat model of sciatic nerve crush injury, GPI-1046 treatment led to enhanced structural and functional recovery.

| Model | Animal | Treatment Regimen | Key Findings | Reference |

| Sciatic Nerve Crush | Rat | 3 or 10 mg/kg s.c. daily for 18 days | Markedly augmented diameter and cross-sectional area of recovering nerve fibers; 7- to 8-fold higher myelin levels. | [2] |

Mechanism of Action: A Multifaceted Approach

The precise molecular mechanisms underlying the neurotrophic effects of GPI-1046 are not fully elucidated but are thought to extend beyond simple FKBP-12 binding. The significant discrepancy between its high potency in promoting neurite outgrowth (pM range) and its lower affinity for FKBP-12 rotamase inhibition (nM range) suggests that the catalytic activity of FKBP-12 may not be the primary mediator of its neurotrophic effects.[3]

Several downstream signaling pathways have been proposed to be modulated by GPI-1046:

-

Modulation of Intracellular Calcium: GPI-1046 has been suggested to attenuate inositol triphosphate (IP3) and ryanodine-sensitive endoplasmic reticulum (ER) calcium release.

-

Upregulation of Neurotrophic Factors: Studies have shown that GPI-1046 can increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra.

-

Glutamate Transporter Upregulation: GPI-1046 has been found to upregulate the expression of the glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens, which may contribute to its neuroprotective effects by reducing excitotoxicity.

-

Upregulation of Presenilin-1: In a 6-OHDA rat model, GPI-1046 treatment was shown to upregulate the expression of presenilin-1 (PS-1), which in turn restored NMDA receptor-mediated synaptic transmission.

Proposed Signaling Pathway of GPI-1046

References

A Technical Guide to the Interaction of GPI-1046 with FKBP-12 and the Calcineurin Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the non-immunosuppressive neurotrophic agent GPI-1046, its binding partner FK506-binding protein 12 (FKBP-12), and the calcineurin signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the distinct signaling cascades initiated by GPI-1046 in comparison to the immunosuppressant drug, FK506.

Core Interaction Summary

GPI-1046 is a synthetic, non-immunosuppressive ligand designed to bind to FKBP-12. Unlike the natural product FK506 (tacrolimus), the formation of the GPI-1046/FKBP-12 complex does not lead to the inhibition of calcineurin, a key serine/threonine phosphatase involved in T-cell activation. This fundamental difference in the downstream consequences of FKBP-12 binding is the basis for GPI-1046's neurotrophic effects without inducing an immunosuppressive response.

Quantitative Data: Binding Affinity and Enzyme Inhibition

The following tables summarize the key quantitative parameters defining the interaction of GPI-1046 and FK506 with their respective molecular targets.

| Compound | Target | Binding Affinity (Ki) | Reference |

| GPI-1046 | FKBP-12 | ≈7.5 nM | [1] |

| FK506 | FKBP-12 | ~0.4 nM - 1.7 nM | [2] |

Table 1: Comparative Binding Affinities for FKBP-12. This table highlights the high-affinity binding of both GPI-1046 and FK506 to FKBP-12.

| Compound | Target | Concentration | % Inhibition | Reference |

| GPI-1046 | Calcineurin-FKBP-12 Complex | 10 µM | No inhibition | [1] |

| FK506/FKBP-12 | Calcineurin | Low nM range | Potent inhibition |

Table 2: Comparative Effects on Calcineurin Activity. This table underscores the key pharmacological distinction between GPI-1046 and FK506. While the FK506/FKBP-12 complex is a potent inhibitor of calcineurin, GPI-1046, even at high concentrations, does not impede its phosphatase activity.[1]

Signaling Pathways

The differential effects of GPI-1046 and FK506, despite both binding to FKBP-12, can be attributed to the distinct downstream interactions of the resulting complexes.

Figure 1: Comparative Signaling Pathways of FK506 and GPI-1046.

Experimental Protocols

The characterization of GPI-1046's interaction with FKBP-12 and its lack of effect on calcineurin activity relies on two primary types of biochemical assays.

FKBP-12 Binding Assay (Rotamase Activity Assay)

The binding of GPI-1046 to FKBP-12 is typically quantified by measuring the inhibition of FKBP-12's peptidyl-prolyl cis-trans isomerase (rotamase) activity.

Principle: FKBP-12 catalyzes the cis-trans isomerization of the peptide bond preceding a proline residue in a synthetic substrate. This conformational change can be monitored spectrophotometrically. The presence of a ligand that binds to the active site of FKBP-12 will inhibit this catalytic activity in a concentration-dependent manner, allowing for the determination of the inhibitor constant (Ki).

General Methodology:

-

Reagents: Purified recombinant human FKBP-12, a chromogenic peptide substrate (e.g., N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide), chymotrypsin, and the test compound (GPI-1046).

-

Assay Procedure:

-

The peptide substrate is initially dissolved in a solvent that favors the cis-isomeric form.

-

The assay is initiated by adding the substrate to a reaction buffer containing FKBP-12 and chymotrypsin.

-

FKBP-12 catalyzes the conversion of the substrate from the cis to the trans isomer.

-

Chymotrypsin rapidly cleaves the trans-isomer, releasing p-nitroaniline, which can be detected by its absorbance at 390 nm.

-

The rate of the reaction is proportional to the rotamase activity of FKBP-12.

-

-

Inhibition Measurement:

-

The assay is performed in the presence of varying concentrations of GPI-1046.

-

The decrease in the rate of p-nitroaniline production is measured.

-

The Ki value is calculated from the concentration of GPI-1046 that produces 50% inhibition of the enzyme activity (IC50) and the Michaelis constant (Km) of the substrate.

-

Figure 2: Workflow for FKBP-12 Rotamase Inhibition Assay.

Calcineurin Phosphatase Activity Assay

To confirm the non-immunosuppressive nature of GPI-1046, its effect on the phosphatase activity of calcineurin is assessed, typically in the presence of the GPI-1046/FKBP-12 complex.

Principle: Calcineurin is a Ca2+/calmodulin-dependent phosphatase that removes phosphate groups from a specific phosphopeptide substrate. The activity of the enzyme is quantified by measuring the amount of free phosphate released. A common method for this is the Malachite Green assay.

General Methodology:

-

Reagents: Purified recombinant calcineurin, purified recombinant FKBP-12, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), test compound (GPI-1046), and a Malachite Green-based reagent.

-

Assay Procedure:

-

Calcineurin, FKBP-12, calmodulin, and GPI-1046 are pre-incubated to allow for complex formation.

-

The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the Malachite Green reagent is added.

-

-

Phosphate Detection:

-

The Malachite Green reagent forms a colored complex with the inorganic phosphate released by the phosphatase activity of calcineurin.

-

The absorbance of this complex is measured at approximately 620 nm.

-

The amount of phosphate released is determined by comparison to a standard curve generated with known concentrations of phosphate.

-

A lack of reduction in absorbance in the presence of GPI-1046 indicates no inhibition of calcineurin activity.

-

Figure 3: Workflow for Calcineurin Phosphatase Activity Assay.

Conclusion

GPI-1046 is a high-affinity ligand for FKBP-12 that, in stark contrast to FK506, does not induce an immunosuppressive effect due to its inability to inhibit calcineurin. The neurotrophic properties of GPI-1046 are therefore mechanistically distinct from the immunosuppressive actions of FK506, a critical consideration for the development of neuroprotective and neuro-regenerative therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of GPI-1046 and other novel FKBP-12 ligands.

References

Methodological & Application

Application Notes and Protocols for GPI-1046 in In Vitro Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the non-immunosuppressive immunophilin ligand, GPI-1046, in various in vitro neuronal culture experiments. GPI-1046 has demonstrated significant neurotrophic and neuroprotective properties, making it a valuable tool for research in neurodegenerative diseases and nerve regeneration.

Overview of GPI-1046

GPI-1046 is a small molecule that binds to the FK506 binding protein-12 (FKBP-12). Unlike its predecessor FK506, GPI-1046 does not possess immunosuppressive activity, making it a more specific agent for neurological research. Its mechanism of action is primarily associated with promoting neuronal survival, neurite outgrowth, and protecting neurons from various toxic insults.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and experimental parameters of GPI-1046 in in vitro neuronal cultures.

| Parameter | Value | Cell Type | Assay | Reference |

| Effective Concentration (EC50) for Neurite Outgrowth | 58 pM | Chicken Sensory Ganglia | Neurite Outgrowth Assay | [1][2] |

| Significant Enhancement of Neurite Outgrowth | 1 pM | Chicken Sensory Ganglia | Neurite Outgrowth Assay | [1][2] |

| Maximal Stimulation of Neurite Outgrowth | 1 - 10 nM | Chicken Sensory Ganglia | Neurite Outgrowth Assay | [1][2] |

| Binding Affinity (Ki) for FKBP-12 Rotamase Inhibition | ~7.5 nM | N/A | Rotamase Activity Assay | [1] |

Table 1: Efficacy of GPI-1046 in Neurite Outgrowth Assays.

| Toxin | Cell Type | GPI-1046 Effect | Reference |

| HIV-1 Tat | Rat Fetal Neurons | Potent neuroprotection | [3][4] |

| MPP+ (1-methyl-4-phenylpyridinium) | Dopaminergic Neurons | Failed to protect | [5] |

| Experimentally Induced Apoptosis | Cultured Cortical Neurons | Failed to protect | [5] |

Table 2: Neuroprotective Effects of GPI-1046 in Different In Vitro Toxicity Models.

Experimental Protocols

Neurite Outgrowth Assay in Chick Dorsal Root Ganglia (DRG) Cultures

This protocol is designed to assess the neurotrophic potential of GPI-1046 by measuring its effect on neurite extension from cultured chick DRGs.

Materials:

-

GPI-1046 stock solution (e.g., 1 mM in DMSO)

-

Fertilized chicken eggs (E10-E13)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF) as a positive control

-

Collagen-coated 24-well plates

-

Dissection tools

-

Incubator (37°C, 5% CO2)

Procedure:

-

Preparation of GPI-1046 Working Solutions: Prepare serial dilutions of GPI-1046 from the stock solution in culture medium to achieve final concentrations ranging from 1 pM to 10 nM.

-

Dissection and Culture of DRGs:

-

Dissect dorsal root ganglia from E10-E13 chick embryos under sterile conditions.

-

Place isolated ganglia in the center of each well of a collagen-coated 24-well plate.

-

Add 500 µL of culture medium (DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin) to each well.

-

-

Treatment:

-

Add the prepared GPI-1046 working solutions to the respective wells.

-

Include a vehicle control (medium with DMSO) and a positive control (medium with a maximal concentration of NGF).

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Analysis:

-

Fix the cultures with 4% paraformaldehyde.

-

Visualize neurites using a phase-contrast microscope or by immunostaining for neuronal markers (e.g., βIII-tubulin).

-

Quantify neurite outgrowth by measuring the length of the longest neurite or the total area covered by neurites.

-

Neuroprotection Assay Against HIV-1 Tat-Induced Toxicity

This protocol evaluates the ability of GPI-1046 to protect primary rat fetal neurons from the neurotoxic effects of the HIV-1 Tat protein.[3][4]

Materials:

-

GPI-1046 stock solution

-

Recombinant HIV-1 Tat protein

-

Primary rat fetal cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

MTT or LDH assay kits for cell viability assessment

-

Fluorescent microscope and reagents for apoptosis detection (e.g., Hoechst 33342 and Propidium Iodide)

Procedure:

-

Neuronal Culture Preparation:

-

Isolate cortical or hippocampal neurons from E18 rat fetuses.

-

Plate the dissociated neurons on poly-D-lysine coated plates at a suitable density.

-

Culture the neurons in Neurobasal medium with B27 and GlutaMAX for at least 7 days to allow for maturation.

-

-

Pre-treatment with GPI-1046:

-

Prepare working solutions of GPI-1046 in the culture medium.

-

Pre-treat the neuronal cultures with various concentrations of GPI-1046 for 24 hours prior to Tat exposure.

-

-

Induction of Tat Toxicity:

-

Add recombinant HIV-1 Tat protein to the culture medium at a final concentration known to induce neurotoxicity (e.g., 100-500 ng/mL).

-

Include a control group with no Tat and a group with Tat but no GPI-1046 pre-treatment.

-

-

Incubation: Incubate the cultures for an additional 24-48 hours.

-

Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT or LDH assay to quantify cell viability.

-

Apoptosis: Stain cells with Hoechst 33342 and Propidium Iodide to visualize and quantify apoptotic and necrotic cell death.

-

References

- 1. Protocol for the Differentiation of Mouse Neural Stem Cells into Neurons - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Neural Stem Cell Culture Protocols [sigmaaldrich.com]

- 4. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Attenuated neurotoxicity of the transactivation-defective HIV-1 Tat protein in hippocampal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GPI-1046 Administration in Rodent Models of Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated significant neurotrophic and neuroprotective properties in various preclinical models of neurodegeneration. As an analog of the immunosuppressant FK506 (tacrolimus), GPI-1046 binds to the FK506 binding protein-12 (FKBP12) but does not inhibit calcineurin, thus avoiding the immunosuppressive side effects.[1] Its mechanism of action involves promoting neuronal sprouting, protecting against neurotoxin-induced damage, and modulating key cellular pathways related to neuronal survival and function.[2][3]

These application notes provide detailed protocols for the preparation and administration of GPI-1046 in widely used rodent models of Parkinson's Disease and ischemic stroke. The methodologies outlined are synthesized from published, peer-reviewed studies to guide researchers in evaluating the therapeutic potential of GPI-1046.

I. General Guidelines for GPI-1046 Preparation and Administration

1. Reagent Preparation:

-

Compound: GPI-1046 (3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate)

-

Vehicle: For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, GPI-1046 can be dissolved in a suitable vehicle. One published study utilized Intralipid vehicle . Alternatively, sterile 0.9% saline is commonly used for similar compounds.[4][5] The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, ensuring a consistent injection volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

-

Preparation: Prepare the solution fresh daily. Protect from light if the compound is light-sensitive. Ensure the compound is fully dissolved before administration.

2. Routes of Administration:

-

Subcutaneous (s.c.): Injections are typically administered in the loose skin over the back or flank. This route provides a slower, more sustained release compared to i.p. injection.

-

Intraperitoneal (i.p.): Injections are administered into the peritoneal cavity. This route allows for rapid absorption.

II. Parkinson's Disease Models

GPI-1046 has shown efficacy in promoting the survival and regeneration of dopaminergic neurons in both the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[2]

A. Protocol 1: 6-OHDA Rat Model of Parkinson's Disease

This model involves the unilateral stereotactic injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle, causing progressive degeneration of dopaminergic neurons on one side of the brain.[3][6]

1. Experimental Workflow:

Caption: Workflow for 6-OHDA Model and GPI-1046 Treatment.

2. Detailed Methodology:

-

Animals: Male Sprague-Dawley rats (250-275 g).

-

6-OHDA Lesioning:

-

Anesthetize the rat (e.g., isoflurane).

-

Secure the animal in a stereotactic frame.

-

Perform a midline scalp incision to expose the skull.

-

Drill a small burr hole over the injection site (e.g., substantia nigra or medial forebrain bundle).[2]

-

Prepare a solution of 6-OHDA (e.g., 2-4 mg/mL in 0.9% saline with 0.02% ascorbic acid to prevent oxidation).[2][7]

-

Slowly infuse the 6-OHDA solution (e.g., 2-5 µL) using a Hamilton syringe at a rate of 1 µL/min.[2]

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[2]

-

Suture the incision and allow the animal to recover.

-

-

GPI-1046 Administration:

-

Treatment Paradigms: GPI-1046 can be administered at various time points post-lesion to assess its regenerative potential. Common paradigms include starting treatment 1 hour, 7 days, or 28 days after the 6-OHDA injection.[2]

-

Dosage: A typical dose is 10 mg/kg, administered s.c. daily for 5 consecutive days.[4]

-

-

Behavioral Assessment (Rotational Behavior):

-

Two weeks after the final GPI-1046 injection, assess motor asymmetry.[4]

-

Administer a dopamine agonist like apomorphine (e.g., 0.05-0.25 mg/kg, s.c.) or a dopamine-releasing agent like amphetamine (e.g., 3-5 mg/kg, i.p.).[4][8]

-

Place the rat in a circular test chamber.

-

Record the number of full 360° rotations (ipsilateral or contralateral to the lesion) over a set period (e.g., 30-90 minutes).[8][9] A reduction in net rotations in GPI-1046-treated animals compared to vehicle controls indicates functional recovery.

-

-

Histological Analysis:

-

Following behavioral testing, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brain and post-fix in 4% PFA, then transfer to a sucrose solution for cryoprotection.

-

Cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra.

-

Perform tyrosine hydroxylase (TH) immunohistochemistry to stain dopaminergic neurons and fibers.[10][11]

-

Quantify the density of TH-positive fibers in the striatum to assess the extent of reinnervation.

-

B. Protocol 2: MPTP Mouse Model of Parkinson's Disease

This model uses the systemic administration of MPTP, which is metabolized to the dopaminergic neurotoxin MPP+, causing bilateral loss of dopaminergic neurons in the substantia nigra.[5]

1. Experimental Workflow:

References

- 1. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. researchgate.net [researchgate.net]

- 5. Calcineurin Controls Hypothalamic NMDA Receptor Activity and Sympathetic Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Harnessing IGF-1 and IL-2 as biomarkers for calcineurin activity to tailor optimal FK506 dosage in α-synucleinopathies [frontiersin.org]

- 10. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: GPI-1046 for Sciatic Nerve Crush Injury Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein (FKBP), particularly FKBP-12. It has demonstrated potent neurotrophic and neuroprotective properties in various models of neurological damage, including peripheral nerve injury.[1] Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, thus avoiding the immunosuppressive side effects associated with FK506.[1] These characteristics make GPI-1046 a promising candidate for therapeutic interventions aimed at promoting nerve regeneration.

These application notes provide a comprehensive guide for the use of GPI-1046 in preclinical studies of sciatic nerve crush injury, a widely used model for investigating peripheral nerve regeneration.[2] The recommended dosages, detailed experimental protocols, and an overview of the proposed signaling pathways are presented to assist researchers in designing and executing their studies.

Quantitative Data Summary

The following tables summarize the recommended dosage and key experimental parameters for GPI-1046 in a rat model of sciatic nerve crush injury, based on published literature.

Table 1: Recommended Dosage of GPI-1046 for Sciatic Nerve Crush Injury in Rats

| Parameter | Value | Reference |

| Dosage | 3 or 10 mg/kg | [1] |

| Administration Route | Subcutaneous (s.c.) injection | [1] |

| Frequency | Daily | [1] |

| Treatment Duration | 18 days | [1] |

Table 2: Key Morphometric Outcomes Following GPI-1046 Treatment

| Outcome Measure | Effect of GPI-1046 | Reference |

| Axon Diameter | Markedly augmented | [1] |

| Axon Cross-Sectional Area | Markedly augmented | [1] |

| Myelination | Substantially enhanced | [1] |

Experimental Protocols

Sciatic Nerve Crush Injury Surgical Protocol (Rat Model)

This protocol describes a standard procedure for inducing a sciatic nerve crush injury in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical clippers

-

Antiseptic solution (e.g., povidone-iodine, 70% ethanol)

-

Sterile surgical drapes

-

Fine surgical instruments (scissors, forceps, hemostats)

-

Non-serrated, fine-tipped forceps (e.g., Dumont #5)

-

Suture material (for muscle and skin closure)

-

Warming pad

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the fur over the lateral aspect of the thigh of the hind limb to be operated on.

-

Cleanse the surgical site with an antiseptic solution.

-

Place the animal on a sterile drape over a warming pad to maintain body temperature.

-

-

Surgical Exposure of the Sciatic Nerve:

-

Make a small skin incision on the lateral aspect of the thigh, parallel to the femur.

-

Bluntly dissect through the biceps femoris and gluteus maximus muscles to expose the sciatic nerve. The nerve will appear as a prominent, whitish cord.

-

-

Nerve Crush:

-

Carefully isolate a segment of the sciatic nerve proximal to its trifurcation.

-

Using non-serrated, fine-tipped forceps, apply a consistent and firm crush to the nerve for a standardized duration (e.g., 30 seconds). The crush should be sufficient to create a translucent appearance at the injury site without severing the nerve.

-

Ensure the crush is performed at a consistent anatomical location across all animals.

-

-

Closure and Post-operative Care:

-

Reposition the muscles to their original anatomical location.

-

Close the muscle layer with absorbable sutures.

-

Close the skin incision with non-absorbable sutures or surgical staples.

-

Administer post-operative analgesics as per institutional guidelines.

-

Monitor the animal closely during recovery from anesthesia.

-

GPI-1046 Administration Protocol

Materials:

-

GPI-1046

-

Vehicle solution (e.g., sterile saline, polyethylene glycol)

-

Sterile syringes and needles

Procedure:

-

Preparation of GPI-1046 Solution:

-

Prepare a stock solution of GPI-1046 in the chosen vehicle at the desired concentration. Ensure complete dissolution.

-

-

Administration:

-

Administer GPI-1046 via subcutaneous injection at the recommended dosage (3 or 10 mg/kg).

-

Injections should be given daily, starting on the day of the sciatic nerve crush injury and continuing for the duration of the study (e.g., 18 days).

-

Assessment of Nerve Regeneration: Immunohistochemistry

This protocol outlines the steps for immunohistochemical analysis of sciatic nerve sections to assess axonal regeneration and myelination.

Materials:

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibodies:

-

Anti-Neurofilament (e.g., NF200) for axonal staining

-

Anti-Myelin Basic Protein (MBP) for myelin staining

-

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the animals and carefully dissect the sciatic nerves, including the crush site and distal segments.

-

Fix the nerves in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks.

-

Embed the nerves in OCT compound and freeze.

-

-

Cryosectioning:

-

Cut transverse or longitudinal sections of the nerve (e.g., 10-14 µm thickness) using a cryostat.

-

Mount the sections on charged microscope slides.

-

-

Immunostaining:

-

Wash the sections with PBS.

-

Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary antibodies (anti-neurofilament and/or anti-MBP) diluted in blocking solution overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Wash the sections with PBS.

-

Counterstain with DAPI for 5-10 minutes.

-

Wash the sections with PBS.

-

-

Imaging and Analysis:

-

Mount the slides with an appropriate mounting medium.

-

Image the sections using a fluorescence microscope.

-

Quantify parameters such as the number of regenerated axons, axon diameter, and the extent of myelination using image analysis software.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of GPI-1046 in Neuroprotection and Neurite Outgrowth

Caption: Proposed mechanism of GPI-1046 action.

Experimental Workflow for Sciatic Nerve Crush Injury Studies with GPI-1046

Caption: Experimental workflow for GPI-1046 studies.

Discussion

The provided protocols and data offer a solid foundation for investigating the therapeutic potential of GPI-1046 in peripheral nerve regeneration. The recommended dosages of 3 and 10 mg/kg have been shown to be effective in promoting morphological recovery of the sciatic nerve after a crush injury.[1]

It is important to note that while GPI-1046 clearly binds to FKBP-12, its precise downstream signaling pathway leading to neuroregeneration is still under investigation. Some evidence suggests that its neuroprotective effects may be independent of the canonical FKBP-12/calcineurin pathway.[3] Therefore, researchers are encouraged to explore alternative mechanisms, such as the modulation of intracellular calcium homeostasis, in their studies.

The use of robust and quantitative assessment methods, such as the immunohistochemical and morphometric analyses detailed here, is crucial for accurately evaluating the efficacy of GPI-1046. Combining these histological assessments with functional recovery measures will provide a comprehensive understanding of the compound's therapeutic effects.

References

Application Notes and Protocols for Assessing GPI-1046 Efficacy in MPTP Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of the neurotrophic compound GPI-1046 in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The protocols outlined below cover behavioral, neurochemical, and histological assessments to provide a multi-faceted evaluation of neuroprotection and neurorestoration.

Introduction to GPI-1046 and the MPTP Model

GPI-1046 is a non-immunosuppressive immunophilin ligand that binds to the FK506 binding protein (FKBP). It has demonstrated neurotrophic properties in various models of neurodegeneration.[1][2] Unlike immunosuppressive immunophilin ligands such as FK506, GPI-1046 does not inhibit calcineurin, thereby avoiding immunosuppressive side effects. The MPTP mouse model is a cornerstone of Parkinson's disease research, as MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking the primary pathology of the human disease.[3][4] This leads to a loss of dopamine in the striatum and subsequent motor deficits.

Experimental Design and Workflow

A typical experimental design to assess the efficacy of GPI-1046 in the MPTP model involves several key stages. The following workflow diagram illustrates the logical progression of an efficacy study.

Caption: Experimental workflow for GPI-1046 efficacy testing.

Experimental Protocols

MPTP Mouse Model of Parkinson's Disease

Different MPTP administration protocols can be employed to induce varying degrees of dopaminergic neurodegeneration.[3][4]

-

Acute Model: This protocol involves multiple injections of MPTP over a short period (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals). This model leads to a rapid and significant depletion of striatal dopamine.

-

Sub-acute Model: This regimen consists of daily injections of MPTP for several consecutive days (e.g., 30 mg/kg, i.p., once daily for 5 days). This approach results in a more progressive loss of dopaminergic neurons.

-

Chronic Model: This protocol utilizes lower doses of MPTP administered over a longer duration, which may better replicate the progressive nature of Parkinson's disease.

Protocol: Acute MPTP Administration

-

Animals: Use male C57BL/6 mice, 8-10 weeks old, as they are highly susceptible to MPTP neurotoxicity.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

MPTP Solution: Prepare a fresh solution of MPTP hydrochloride in sterile saline (0.9% NaCl).

-

Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. A control group should receive saline injections following the same schedule.

-

Post-Injection Monitoring: Closely monitor the animals for any adverse reactions.

Behavioral Assessments

Behavioral tests are crucial for evaluating the functional outcomes of GPI-1046 treatment. These tests should be conducted at baseline and at specified time points after MPTP administration.

a) Open Field Test

This test assesses general locomotor activity, exploratory behavior, and anxiety.

Protocol:

-

Apparatus: Use a square arena (e.g., 40 cm x 40 cm x 30 cm) with a video tracking system.

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

-

Procedure: Place each mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).

-

Data Collection: The video tracking software will record parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Analysis: Compare the data between the different treatment groups. A rescue of locomotor activity by GPI-1046 would be indicated by an increase in the total distance traveled compared to the MPTP-only group.

b) Rotarod Test

This test evaluates motor coordination and balance.

Protocol:

-

Apparatus: Use an accelerating rotarod apparatus.

-

Training: Train the mice on the rotarod for 2-3 consecutive days before the baseline test. Each training session should consist of several trials with increasing speed.

-

Testing: Place the mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod for each mouse.

-

Analysis: An increase in the latency to fall in the GPI-1046 treated group compared to the MPTP group would indicate improved motor coordination.

Neurochemical Analysis

High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard for quantifying dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.

Protocol:

-

Tissue Collection: At the end of the experiment, euthanize the mice and rapidly dissect the striata on an ice-cold surface.

-

Sample Preparation: Homogenize the striatal tissue in a perchloric acid solution containing an internal standard.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins.

-

HPLC Analysis: Inject the supernatant into the HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to a standard curve and normalizing to the tissue weight or protein concentration.

Histological and Immunohistochemical Analysis

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Immunohistochemical staining for TH allows for the quantification of dopaminergic neuron loss in the SNpc and the density of dopaminergic terminals in the striatum.

Protocol:

-

Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection.

-

Sectioning: Cut coronal sections of the brain (e.g., 30-40 µm thick) containing the SNpc and striatum using a cryostat.

-

Immunohistochemistry:

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Incubate the sections with a primary antibody against TH overnight at 4°C.

-

Wash the sections and incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.

-

Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

-

Quantification:

-

Stereology: Use stereological methods (e.g., the optical fractionator) to obtain an unbiased estimate of the number of TH-positive neurons in the SNpc.

-

Optical Density: Measure the optical density of TH-positive fibers in the striatum using image analysis software.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of GPI-1046 on Striatal Tyrosine Hydroxylase (TH) Innervation Density in MPTP-Treated Mice

| Treatment Group | Dose (mg/kg) | Striatal TH Innervation Density (% of Control) |

| Saline + Vehicle | - | 100 ± 5.0 |

| MPTP + Vehicle | - | 23 ± 3.0 |

| MPTP + GPI-1046 | 4 | 50 ± 4.5 |

| MPTP + GPI-1046 | 10 | 65 ± 5.2 |

| MPTP + GPI-1046 | 20 | 78 ± 6.1 |

| MPTP + GPI-1046 | 40 | 85 ± 7.3 |

*Data are presented as mean ± SEM. *p < 0.05 compared to MPTP + Vehicle group. Data are hypothetical and based on trends reported in the literature.[1]

Signaling Pathway of GPI-1046

The precise signaling pathway for the neurotrophic effects of GPI-1046 is still under investigation. However, current evidence suggests a mechanism involving the binding to FKBP and the subsequent activation of neurotrophic factor signaling pathways, independent of calcineurin inhibition.

Caption: Proposed signaling pathway for GPI-1046 neuroprotection.

Conclusion

The protocols and assessment techniques described in these application notes provide a robust framework for evaluating the therapeutic potential of GPI-1046 in the MPTP model of Parkinson's disease. A comprehensive approach that combines behavioral, neurochemical, and histological analyses is essential for a thorough understanding of the compound's efficacy. The provided data and diagrams offer a clear representation of expected outcomes and the proposed mechanism of action for GPI-1046.

References

- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson’s Disease Induced by Chronic Administration of a Low Dose of MPTP [mdpi.com]

Application Notes and Protocols for the In Vivo Application of GPI-1046 in Central Nervous System Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated significant neurotrophic and neuroprotective properties in various preclinical models of central nervous system (CNS) injury and neurodegenerative disease. By binding to the FK506-binding protein 12 (FKBP-12), GPI-1046 initiates a cascade of intracellular events that promote neuronal survival, axonal regeneration, and functional recovery. These application notes provide a comprehensive overview of the in vivo applications of GPI-1046 for CNS repair, including quantitative data from key studies, detailed experimental protocols, and a visualization of the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of GPI-1046 in various models of CNS and peripheral nervous system injury.

Table 1: GPI-1046 in a Rat Model of Parkinson's Disease (6-OHDA Lesion)

| Parameter | Vehicle Control | GPI-1046 Treatment | Reference |

| Striatal TH-Positive Fiber Density | 5-10% of intact side | Significant increase compared to vehicle | [1] |

| Amphetamine-Induced Rotations | N/A | Significant reduction in rotational asymmetry | [1] |

| Dosage and Administration | Vehicle | 10 mg/kg/day, s.c. for 5-14 days | [1] |

TH: Tyrosine Hydroxylase; 6-OHDA: 6-hydroxydopamine; s.c.: subcutaneous

Table 2: GPI-1046 in a Mouse Model of Parkinson's Disease (MPTP-induced Neurotoxicity)

| Parameter | MPTP + Vehicle | MPTP + GPI-1046 | Reference |

| Striatal TH-Positive Processes | ~23% of control | More than double the spared processes vs. vehicle | [2] |

| Striatal Innervation Density | N/A | Two- to three-fold higher than vehicle | [3] |

| Dosage and Administration | Vehicle | 4-40 mg/kg, s.c. (concurrent or delayed) | [2] |

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH: Tyrosine Hydroxylase; s.c.: subcutaneous

Table 3: GPI-1046 in a Rat Sciatic Nerve Crush Injury Model

| Parameter | Vehicle Control | GPI-1046 Treatment (10 mg/kg) | Reference |

| Nerve Fiber Diameter (μm) | Significantly reduced | Markedly augmented | [2] |

| Nerve Cross-Sectional Area (μm²) | Significantly reduced | Markedly augmented | [2] |

| Myelination | Minimal | 7- to 8-fold higher levels | [2] |

| Dosage and Administration | Vehicle | 3 or 10 mg/kg, s.c. daily for 18 days | [2] |

s.c.: subcutaneous

Signaling Pathways

The neurotrophic and neuroprotective effects of GPI-1046 are initiated by its binding to FKBP-12. Unlike its immunosuppressive parent compound FK506, GPI-1046 does not inhibit calcineurin. Instead, the GPI-1046/FKBP-12 complex is thought to trigger several downstream pathways that collectively contribute to CNS repair.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for evaluating the efficacy of GPI-1046.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol establishes a unilateral lesion of the nigrostriatal dopamine system, a widely used model for Parkinson's disease research.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid-saline solution (0.02% ascorbic acid in 0.9% saline)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microsyringe (e.g., Hamilton syringe)

-

GPI-1046

-

Vehicle (e.g., saline or as specified by the manufacturer)

Procedure:

-

Preparation of 6-OHDA: Dissolve 6-OHDA in ice-cold ascorbic acid-saline to the desired concentration (e.g., 2 µg/µL). Keep the solution on ice and protected from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Drill a small burr hole over the target coordinates for the substantia nigra pars compacta (SNc) or the medial forebrain bundle (MFB).

-

6-OHDA Injection: Slowly inject the 6-OHDA solution into the target area using a microsyringe.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics. Allow the animals to recover for a specified period (e.g., 1-4 weeks) for the lesion to develop.

-

GPI-1046 Administration: Begin treatment with GPI-1046 or vehicle according to the experimental design (e.g., daily subcutaneous injections).

-

Behavioral Assessment: Assess motor function using tests such as apomorphine- or amphetamine-induced rotational behavior.[4]

-

Histological Analysis: At the end of the study, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of the dopaminergic lesion in the striatum and the number of surviving neurons in the SNc.

MPTP Mouse Model of Parkinson's Disease

This protocol induces parkinsonian-like neurodegeneration in mice through the systemic administration of the neurotoxin MPTP.

Materials:

-

Young adult male C57BL/6 mice

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9%)

-

GPI-1046

-

Vehicle

Procedure:

-

MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals. All procedures involving MPTP must be performed with strict adherence to safety protocols.

-

GPI-1046 Administration: GPI-1046 or vehicle can be administered subcutaneously (s.c.) either concurrently with MPTP or with a delay after the final MPTP injection, depending on whether the study aims to assess neuroprotection or neuroregeneration.

-

Behavioral Testing: At a specified time point after MPTP administration (e.g., 7-21 days), assess motor coordination and balance using tests such as the rotarod test.

-

Neurochemical and Histological Analysis: At the study endpoint, sacrifice the animals and dissect the striata for neurochemical analysis of dopamine and its metabolites by HPLC. Process the brains for TH immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.

Sciatic Nerve Crush Injury Model

This model is used to study peripheral nerve regeneration.

Materials:

-

Adult rats or mice

-

Anesthetic

-

Fine surgical instruments, including non-serrated forceps

-

Suture materials

-

GPI-1046

-

Vehicle

Procedure:

-

Anesthesia and Nerve Exposure: Anesthetize the animal and make a small incision in the thigh to expose the sciatic nerve.

-

Nerve Crush: Carefully isolate the sciatic nerve and crush it at a specific location using non-serrated forceps with a defined pressure and duration (e.g., 30 seconds).

-

Closure: Suture the muscle and skin layers.

-

GPI-1046 Administration: Begin daily subcutaneous injections of GPI-1046 or vehicle.

-

Functional and Histological Analysis: At the end of the treatment period (e.g., 18 days), assess functional recovery using methods like walking track analysis. Subsequently, harvest the sciatic nerves for histomorphometric analysis to measure parameters such as nerve fiber diameter, cross-sectional area, and myelination.[2]

Concluding Remarks

GPI-1046 has demonstrated promising neuroregenerative and neuroprotective effects in a range of preclinical models of CNS disorders. The data suggest that GPI-1046 promotes structural and functional recovery of damaged neurons. However, it is important to note that the regenerative effects of GPI-1046 observed in rodent models of Parkinson's disease were not replicated in a primate model, suggesting potential species-specific differences in its efficacy.[5] Further research is warranted to fully elucidate the molecular mechanisms underlying the therapeutic actions of GPI-1046 and to explore its translational potential in human neurological conditions. These application notes and protocols provide a valuable resource for researchers designing and conducting in vivo studies with this compound.

References

- 1. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. Overexpression of the neural growth-associated protein GAP-43 induces nerve sprouting in the adult nervous system of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating GPI-1046's Effect on HIV-Induced Neurotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus (HIV) infection can lead to a spectrum of neurocognitive disorders (HAND), even in the era of combined antiretroviral therapy (cART).[1][2] A key driver of HAND is the neurotoxicity induced by viral proteins, such as Tat and gp120, which are released from infected cells in the central nervous system (CNS).[3][4][5][6] These proteins trigger a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal damage and apoptosis.[4][5][7] GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein (FKBP) that has demonstrated neurotrophic and neuroprotective properties in various models of neuronal injury.[8][9][10] This document provides a detailed protocol for evaluating the potential of GPI-1046 to mitigate HIV-induced neurotoxicity, offering a framework for preclinical assessment.

Underlying Pathophysiology and Therapeutic Rationale

HIV-Induced Neurotoxicity

HIV-1 does not directly infect neurons; instead, neurotoxicity is mediated by viral proteins released from infected microglia and astrocytes.[3][6]

-

HIV-1 Tat and gp120: These are the most studied neurotoxic viral proteins.[5] They can directly cause neuronal damage or indirectly by activating glial cells to release inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and reactive oxygen species (ROS).[3][4][6]

-

Mechanisms of Damage: Key pathways involved include:

-

Excitotoxicity: Tat and gp120 can potentiate glutamate receptor (NMDA receptor) activity, leading to excessive calcium (Ca²⁺) influx and subsequent cell death.[3][4][11]

-

Oxidative Stress: The viral proteins induce the production of ROS, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[4][5]

-

Inflammation: Activated microglia and astrocytes release pro-inflammatory mediators that contribute to a chronic inflammatory state in the CNS, exacerbating neuronal injury.[3]

-

Apoptosis: The culmination of these insults is the activation of apoptotic pathways, involving caspases and mitochondrial dysfunction, leading to programmed cell death of neurons.[4][7][12]

-

GPI-1046: A Potential Neuroprotective Agent

GPI-1046 is a small molecule that binds to FKBPs, particularly FKBP-12, but lacks the immunosuppressive activity of related compounds like FK506.[9] Its neuroprotective effects are thought to be mediated through several mechanisms:

-

Neurotrophic Effects: GPI-1046 has been shown to promote neurite outgrowth and neuronal regeneration.[9][10][13]

-

Anti-apoptotic Activity: Studies suggest it can protect neurons by inhibiting apoptotic pathways, potentially through modulation of caspase activity.[8][14]

-

Antioxidant Properties: GPI-1046 may partially mitigate oxidative stress, a key component of HIV-induced neurotoxicity.[8]

-

Antiretroviral Effects: Interestingly, GPI-1046 has also been shown to inhibit HIV replication and Tat-mediated transcription, suggesting a dual mechanism of action.[8]

Experimental Design and Workflow

The overall workflow involves establishing an in vitro model of HIV-induced neurotoxicity, treating the cultures with GPI-1046, and then assessing various endpoints to quantify the compound's protective effects.

Caption: Experimental workflow for evaluating GPI-1046.

Detailed Experimental Protocols

In Vitro Model of HIV-Induced Neurotoxicity

This protocol uses primary rat cortical neurons, a well-established model for neurotoxicity studies.

Materials:

-

Primary rat cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates (96-well and 24-well)

-

Recombinant HIV-1 Tat protein (e.g., Tat₁₋₇₂)

-

Recombinant HIV-1 gp120 protein

-

GPI-1046

Procedure:

-

Cell Culture: Plate primary rat cortical neurons on poly-D-lysine coated plates at a density of 1-2 x 10⁵ cells/cm². Culture in supplemented Neurobasal medium at 37°C, 5% CO₂. Allow neurons to mature for 7-10 days in vitro (DIV).

-

Toxicity Induction: On DIV 7-10, replace half of the culture medium with fresh medium containing the neurotoxic agent.

-

Treatment: Concurrently with the neurotoxin, add GPI-1046 at various concentrations (e.g., 1 pM to 10 µM) to the respective wells.[9] Include vehicle-only controls.

-

Incubation: Incubate the cultures for 24 to 72 hours before performing endpoint assays.[12][16]

Protocol: Cell Viability Assessment (MTT Assay)

Principle: Measures the metabolic activity of viable cells. Procedure:

-

After the treatment period, add MTT solution (5 mg/mL) to each well at 10% of the culture volume.

-

Incubate for 3-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.

-

Read absorbance at 570 nm using a microplate reader.

-